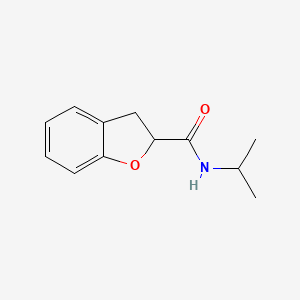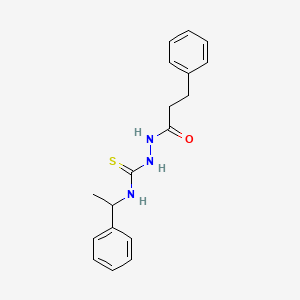![molecular formula C21H24N2O3 B4585736 3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4585736.png)
3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
Übersicht
Beschreibung
3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.17869263 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Structure-Activity Relationships
Quinazolinones are recognized for their diverse biological activities in medicinal chemistry. A study by Mravljak et al. (2021) synthesized two series of 2-substituted quinazolin-4(3H)-ones, exploring their antioxidant properties through DPPH, ABTS, and TEACCUPRAC assays. The research highlights the significance of hydroxyl and methoxy substituents on the phenyl ring for antioxidant activity, with compounds exhibiting metal-chelating properties based on the presence of hydroxyl groups in specific positions. This study underlines the quinazolinone scaffold's potential in developing potent antioxidants with promising metal-chelating properties Mravljak et al., 2021.
Synthesis for Antimicrobial Activity
El-hashash et al. (2011) explored the synthesis of 2-Ethoxy-4(3H) quinazolinone derivatives, demonstrating significant antimicrobial activity against various bacteria and fungi strains. The study revealed how different substituents and reaction conditions influence the synthesis pathway and the resultant products' biological activities. This research emphasizes the quinazolinone derivatives' potential in creating effective antimicrobial agents El-hashash et al., 2011.
Analgesic Activity
Osarodion (2023) conducted a study on the synthesis of specific quinazolinone derivatives, assessing their in vitro analgesic activity. The findings indicate significant analgesic effects, suggesting these compounds as potential candidates for pain management solutions. This research contributes to understanding quinazolinones' role in developing new analgesic drugs Osarodion, 2023.
Synthesis and X-ray Crystallographic Analysis for Receptor Ligands
Yu et al. (1992) synthesized a series of non-peptide cholecystokinin B receptor ligands based on the quinazolinone structure, revealing structural insights through X-ray crystallographic analysis. The study provides a basis for understanding the spatial relationships crucial for receptor binding, offering a pathway for designing novel receptor ligands Yu et al., 1992.
Hypolipidemic Activities
Kurogi et al. (1996) investigated the hypolipidemic activities of novel quinazolinones, showing their effectiveness in lowering triglyceride and cholesterol levels. This study exemplifies the therapeutic potential of quinazolinone derivatives in treating hyperlipidemia Kurogi et al., 1996.
Eigenschaften
IUPAC Name |
3-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-12-16(2)17(3)20(13-15)26-11-10-25-9-8-23-14-22-19-7-5-4-6-18(19)21(23)24/h4-7,12-14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNZDYLOUOWNRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4585667.png)


![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-2-phenylacetamide](/img/structure/B4585689.png)
![N-ethyl-2-methoxy-5-[(4-methylpiperazin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B4585699.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4585704.png)
![N-(3-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585707.png)
![2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide](/img/structure/B4585714.png)
![N'-(3,4-DICHLOROPHENYL)-N-{2,5-DIOXO-1-[2-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1H-PYRROL-3-YL}-N-PHENETHYLTHIOUREA](/img/structure/B4585722.png)
![N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4585741.png)


![methyl 5-(dimethylcarbamoyl)-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B4585775.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4585778.png)
